

## Rimtuzalcap in Essential Tremor: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A comprehensive review of the clinical trial data for **Rimtuzalcap** (NCT03688685) in the treatment of essential tremor reveals a challenging safety profile that led to its discontinuation. This guide provides a detailed comparison of **Rimtuzalcap**'s performance with alternative therapies, offering researchers, scientists, and drug development professionals a clear perspective on the therapeutic landscape for this common movement disorder.

### **Executive Summary**

**Rimtuzalcap** (CAD-1883), a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, was investigated in a Phase 2a open-label study for its potential to reduce tremors in adults with essential tremor. While the novel mechanism of action showed initial promise, the clinical trial results indicated significant safety and tolerability concerns. In contrast, established first-line treatments like propranolol and primidone, as well as other investigational drugs, present varying efficacy and safety profiles that serve as important benchmarks in the ongoing search for improved therapies for essential tremor.

### Rimtuzalcap (NCT03688685) Clinical Trial Results

The Phase 2a study of **Rimtuzalcap** was an open-label trial involving 25 participants with essential tremor. The trial was completed; however, the development of **Rimtuzalcap** was discontinued. Analysis of the study data reveals the following:



### **Efficacy Data**

Specific quantitative efficacy data from the NCT03688685 trial, such as the change from baseline in The Essential Tremor Rating Assessment Scale (TETRAS), have not been publicly released in detail.

### **Safety and Tolerability**

The safety profile of **Rimtuzalcap** was a significant concern. Of the 25 subjects who participated in the trial, 13 experienced at least one treatment-emergent adverse event (TEAE). Notably, two of these were classified as severe adverse events, suggesting a suboptimal safety and tolerability profile for the drug at the dose studied[1].

### **Comparative Analysis with Alternative Therapies**

To provide a comprehensive understanding of **Rimtuzalcap**'s performance, this section compares its available data with those of other prominent treatments for essential tremor.

## Established First-Line Therapies: Propranolol and Primidone

Propranolol, a non-selective beta-blocker, and primidone, an anticonvulsant, are the most widely used and studied medications for essential tremor.

- Propranolol: Clinical studies have consistently demonstrated that propranolol can reduce tremor amplitude by approximately 50% to 70% in a significant portion of patients[2]. It is the only FDA-approved medication for essential tremor[2].
- Primidone: This medication has shown efficacy comparable to propranolol in reducing hand tremor[3][4].

### **Investigational Therapies**

Several other molecules have been investigated for essential tremor, with varying degrees of success.

 Suvecaltamide (CX-8998/JZP385): This T-type calcium channel modulator has been evaluated in Phase 2 trials. While a Phase 2a study did not meet its primary endpoint, it did



show significant improvements in investigator-rated TETRAS Performance Subscale (p=0.017) and Activities of Daily Living scores (p=0.049). However, a subsequent Phase 2b trial of JZP385 did not achieve statistical significance on its primary endpoint. Common adverse events included dizziness, headache, paresthesia, diarrhea, and insomnia.

SAGE-324 (BIIB124): A GABAA receptor positive allosteric modulator, SAGE-324 showed a
statistically significant reduction in upper limb tremor in the Phase 2 KINETIC study
(p=0.049). However, the subsequent Phase 2 KINETIC 2 study did not demonstrate a
statistically significant dose-response relationship and failed to show significant differences
from placebo. Commonly reported adverse events included somnolence, fatigue, and
dizziness.

### **Data Presentation: Comparative Tables**

Table 1: Efficacy of Rimtuzalcap and Comparators in Essential Tremor Clinical Trials

| Drug/Treatment            | Clinical Trial Phase      | Primary Efficacy<br>Endpoint              | Key Efficacy<br>Results                                 |
|---------------------------|---------------------------|-------------------------------------------|---------------------------------------------------------|
| Rimtuzalcap (CAD-         | Phase 2a<br>(NCT03688685) | Not specified in available data           | Data not publicly available                             |
| Propranolol               | Multiple                  | Reduction in tremor severity              | Approx. 50-70% reduction in tremor amplitude            |
| Primidone                 | Multiple                  | Reduction in tremor severity              | Comparable efficacy<br>to propranolol in hand<br>tremor |
| Suvecaltamide<br>(JZP385) | Phase 2b<br>(NCT05122650) | Change in TETRAS modified composite score | Did not meet primary endpoint                           |
| SAGE-324 (BIIB124)        | Phase 2 (KINETIC 2)       | Dose-response on<br>TETRAS PS Item 4      | Did not meet primary endpoint                           |

Table 2: Safety and Tolerability of Rimtuzalcap and Comparators



| Drug/Treatment         | Key Adverse Events                                         | Discontinuation Rate                        |
|------------------------|------------------------------------------------------------|---------------------------------------------|
| Rimtuzalcap (CAD-1883) | 13/25 subjects with TEAEs, 2 severe AEs                    | Discontinued                                |
| Propranolol            | Bradycardia, hypotension, fatigue                          | Varies by study                             |
| Primidone              | Sedation, dizziness, nausea                                | Varies by study                             |
| Suvecaltamide (JZP385) | Dizziness, headache,<br>paresthesia, diarrhea,<br>insomnia | Not specified                               |
| SAGE-324 (BIIB124)     | Somnolence, fatigue,<br>dizziness, balance disorder        | Dose-dependent increase in discontinuations |

# Experimental Protocols Rimtuzalcap (NCT03688685)

- Study Design: A Phase 2a, open-label, single-arm study.
- Participants: 25 adults with a diagnosis of essential tremor.
- Intervention: Oral administration of Rimtuzalcap.
- Primary Outcome Measures: The specific primary outcome measures for efficacy are not detailed in the available public information. Safety and tolerability were key assessments.

### Suvecaltamide (JZP385) (NCT05122650)

- Study Design: A Phase 2b, multicenter, double-blind, randomized, placebo-controlled study.
- Participants: Adults with essential tremor.
- Intervention: Oral suvecaltamide (30mg) or placebo.
- Primary Outcome Measures: Change from baseline to week 12 on the Essential Tremor Rating Assessment Scale (TETRAS) modified composite outcome score.



### **SAGE-324 (BIIB124) (KINETIC 2)**

- Study Design: A Phase 2, double-blind, placebo-controlled, dose-range finding study.
- Participants: Adults with essential tremor.
- Intervention: Oral SAGE-324 at various doses or placebo.
- Primary Outcome Measures: Change from baseline to Day 91 in The Essential Tremor Rating Assessment Scale (TETRAS) Performance Subscale (PS) Item 4 (upper limb) total score.

# Signaling Pathway and Experimental Workflow Rimtuzalcap Mechanism of Action

**Rimtuzalcap** is a positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels. These channels are involved in regulating neuronal excitability. By enhancing the activity of SK channels, **Rimtuzalcap** was hypothesized to reduce the excessive neuronal firing that contributes to the oscillatory movements characteristic of essential tremor.



Click to download full resolution via product page

Caption: Mechanism of action of **Rimtuzalcap** in reducing neuronal hyperexcitability.

### **General Clinical Trial Workflow for Essential Tremor**

The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for essential tremor.





Click to download full resolution via product page



Caption: A generalized workflow for a randomized, placebo-controlled essential tremor clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and Efficacy of IV Onasemnogene Abeparvovec for Pediatric Patients With Spinal Muscular Atrophy: The Phase 3b SMART Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Integrating immune adverse outcome pathways into vaccine safety evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rimtuzalcap in Essential Tremor: A Comparative Analysis of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610487#cross-study-comparison-of-rimtuzalcap-clinical-trial-results-nct03688685]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com